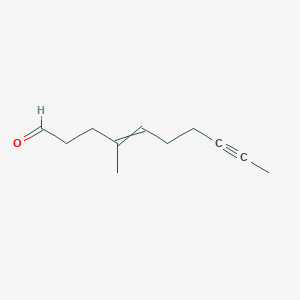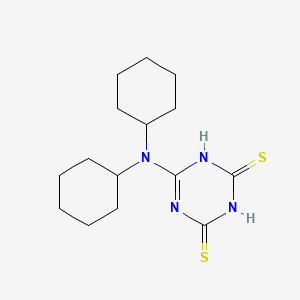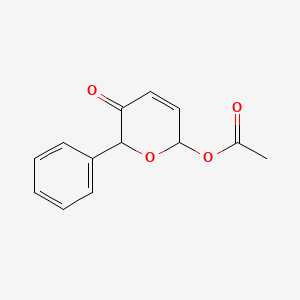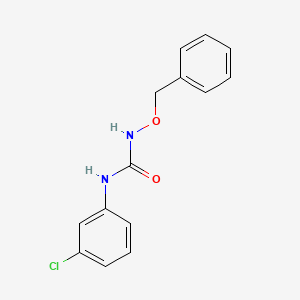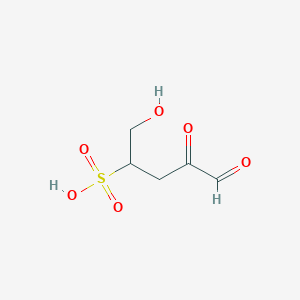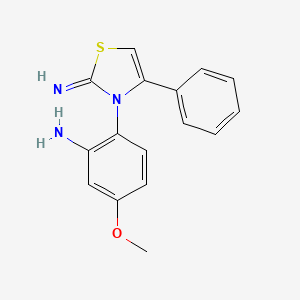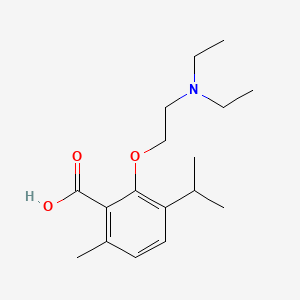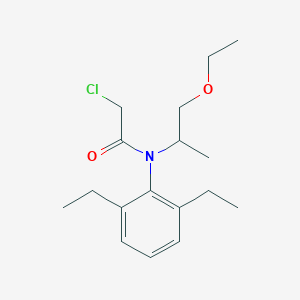
2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, diethylphenyl group, and an ethoxypropan-2-yl group attached to the acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diethylphenylamine, 2-chloroacetyl chloride, and 1-ethoxypropan-2-ol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmosphere, to prevent unwanted side reactions.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be utilized in the development of new materials or agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group and other functional groups in the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(2,6-diethylphenyl)acetamide: Lacks the ethoxypropan-2-yl group.
N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide: Lacks the chloro group.
2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide: Contains a methyl group instead of the ethoxypropan-2-yl group.
Uniqueness
2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide is unique due to the presence of both the chloro group and the ethoxypropan-2-yl group, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
51218-82-7 |
|---|---|
Fórmula molecular |
C17H26ClNO2 |
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
2-chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C17H26ClNO2/c1-5-14-9-8-10-15(6-2)17(14)19(16(20)11-18)13(4)12-21-7-3/h8-10,13H,5-7,11-12H2,1-4H3 |
Clave InChI |
ANVFIACUBKFMPV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)N(C(C)COCC)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


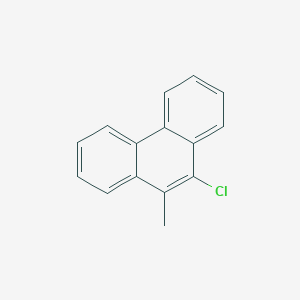
![1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene](/img/structure/B14650795.png)

